molecular formula C17H10N2O5 B1665072 (E)-2-(3,4-dihydroxybenzoyl)-3-(2-oxo-3H-1,3-benzoxazol-5-yl)prop-2-enenitrile CAS No. 638213-98-6

(E)-2-(3,4-dihydroxybenzoyl)-3-(2-oxo-3H-1,3-benzoxazol-5-yl)prop-2-enenitrile

Cat. No. B1665072
CAS RN: 638213-98-6
M. Wt: 322.27 g/mol
InChI Key: IUGRBTCJEYEDIY-VZUCSPMQSA-N
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Description

“(E)-2-(3,4-dihydroxybenzoyl)-3-(2-oxo-3H-1,3-benzoxazol-5-yl)prop-2-enenitrile” is a chemical compound with the molecular formula C17H10N2O5. It is used for research and development purposes . This compound is also known as AGL 2263 and is an inhibitor of the insulin-like growth factor 1 receptor (IGF-1R).

Scientific Research Applications

Insulin Receptor Inhibition

AGL-2263 is known to be an inhibitor of the insulin receptor (IR) and the insulin-like growth factor (IGF) receptor . This means it can block the action of insulin and IGF, which are important hormones that regulate various biological processes, including glucose metabolism and cell growth .

IGF-1 Receptor Inhibition

In addition to inhibiting the insulin receptor, AGL-2263 also inhibits the insulin-like growth factor-1 receptor (IGF-1R) . IGF-1R plays a crucial role in cell growth and development. Therefore, inhibiting IGF-1R can have significant implications in the treatment of diseases like cancer .

ATP-independent Mechanism

Unlike many other inhibitors, AGL-2263 inhibits IR and IGF-1R in an ATP-independent manner . This unique mechanism of action could potentially offer advantages over other inhibitors that rely on ATP competition .

Cancer Research

AGL-2263 has been used in cancer research, particularly in the study of prostate and breast cancer cells . It has been shown to inhibit colony formation of PC3 and LNCaP prostate and MCF-7 and MDA-MB-468 breast cancer cells in soft agar .

Phosphorylation Inhibition

AGL-2263 has been shown to inhibit the phosphorylation of the downstream elements IRS-1, PKB, and ERK2 . These elements play key roles in the insulin signaling pathway, and their inhibition can disrupt the pathway, potentially leading to therapeutic effects .

Potential Therapeutic Applications

Given its ability to inhibit key receptors and signaling pathways, AGL-2263 has potential therapeutic applications in various diseases, including diabetes and cancer . However, more research is needed to fully understand its mechanisms and potential side effects .

Mechanism of Action

Target of Action

AGL-2263 primarily targets the Insulin Receptor (IR) and the Insulin-like Growth Factor (IGF) receptor . These receptors play crucial roles in regulating cellular growth, metabolism, and survival.

Mode of Action

AGL-2263 acts as a substrate-competitive inhibitor of the IR and IGF-IR .

Biochemical Pathways

Upon inhibition of IR and IGF-IR by AGL-2263, the downstream signaling pathways are affected. Specifically, it has been shown to prevent IGF-1-induced cellular IGF-IR autophosphorylation . This inhibition disrupts the activation of key signaling molecules such as AKT and ERK1/2 , which are involved in cell survival and proliferation.

Pharmacokinetics

It is known that the compound is cell-permeable , suggesting it can readily cross cell membranes to exert its effects.

Result of Action

The inhibition of IR and IGF-IR by AGL-2263 leads to a decrease in the phosphorylation of downstream signaling molecules like AKT and ERK1/2 . This can result in reduced cell proliferation and survival, as these pathways are critical for these processes. In fact, AGL-2263 has been shown to effectively block the formation of colonies in soft agar by breast and prostate cancer cells .

properties

IUPAC Name

(E)-2-(3,4-dihydroxybenzoyl)-3-(2-oxo-3H-1,3-benzoxazol-5-yl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N2O5/c18-8-11(16(22)10-2-3-13(20)14(21)7-10)5-9-1-4-15-12(6-9)19-17(23)24-15/h1-7,20-21H,(H,19,23)/b11-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUGRBTCJEYEDIY-VZUCSPMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C=C(C#N)C(=O)C3=CC(=C(C=C3)O)O)NC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1/C=C(\C#N)/C(=O)C3=CC(=C(C=C3)O)O)NC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(3,4-dihydroxybenzoyl)-3-(2-oxo-3H-1,3-benzoxazol-5-yl)prop-2-enenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-2-(3,4-dihydroxybenzoyl)-3-(2-oxo-3H-1,3-benzoxazol-5-yl)prop-2-enenitrile
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(E)-2-(3,4-dihydroxybenzoyl)-3-(2-oxo-3H-1,3-benzoxazol-5-yl)prop-2-enenitrile
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(E)-2-(3,4-dihydroxybenzoyl)-3-(2-oxo-3H-1,3-benzoxazol-5-yl)prop-2-enenitrile
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(E)-2-(3,4-dihydroxybenzoyl)-3-(2-oxo-3H-1,3-benzoxazol-5-yl)prop-2-enenitrile
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(E)-2-(3,4-dihydroxybenzoyl)-3-(2-oxo-3H-1,3-benzoxazol-5-yl)prop-2-enenitrile
Reactant of Route 6
(E)-2-(3,4-dihydroxybenzoyl)-3-(2-oxo-3H-1,3-benzoxazol-5-yl)prop-2-enenitrile

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